

An In-depth Technical Guide to 4-Acetamido-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Acetamido-3-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its molecular architecture, featuring a benzoic acid core functionalized with both an acetamido and a nitro group, offers a versatile platform for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Acetamido-3-nitrobenzoic acid** is essential for its application in research and development. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
IUPAC Name	4-Acetamido-3-nitrobenzoic acid	[1]
CAS Number	1539-06-6	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₅	[1]
Molecular Weight	224.17 g/mol	[1]
Appearance	Beige to yellow crystalline powder	[2]
Melting Point	219-224 °C	[2][3]
Boiling Point	497.4 ± 40.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
Flash Point	254.6 ± 27.3 °C	[2]
Refractive Index	1.657	[2]
Vapor Pressure	1.03E-10 mmHg at 25°C	[2]
XLogP3	1.43	[2]
PSA	112 Å ²	[2]

Synthesis and Experimental Protocols

The primary synthetic route to **4-Acetamido-3-nitrobenzoic acid** is through the nitration of 4-acetamidobenzoic acid. Subsequently, the nitro group can be reduced to an amine, yielding 4-acetamido-3-aminobenzoic acid, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of 4-Acetamido-3-nitrobenzoic acid[4][5][6]

This protocol is based on the electrophilic nitration of 4-acetamidobenzoic acid.

Materials:

- 4-Acetamidobenzoic acid
- Nitric acid (e.g., 83.6%)
- Sulfuric acid
- Ice

Procedure:

- Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (7.2 mol, 83.6%).
- Prepare a nitrating mixture of two parts sulfuric acid and one part nitric acid.
- Cool the solution of 4-acetamidobenzoic acid to 4-8°C using an ice bath.
- Slowly add the nitrating mixture to the cooled solution over a period of 30 minutes, maintaining the temperature between 4-8°C.
- After the addition is complete, pour the reaction mixture over ice water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain **4-Acetamido-3-nitrobenzoic acid** as a pale yellow powder.
- The product can be further purified by recrystallization from ethanol.

Yield: 68% Melting Point: 209-212°C

Experimental Protocol: Reduction of 4-Acetamido-3-nitrobenzoic acid to 4-acetamido-3-aminobenzoic acid[4]

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

- **4-Acetamido-3-nitrobenzoic acid**

- Tin(II) chloride (SnCl_2)
- Ethanol
- Concentrated Hydrochloric acid (HCl)
- Ethyl acetate
- Brine solution

Procedure:

- In a round-bottom flask, mix **4-Acetamido-3-nitrobenzoic acid** (1.5 g, 6.7 mmol) with tin(II) chloride (10 g, 52.7 mmol) in ethanol (40 ml).
- Add concentrated HCl dropwise to the mixture until a clear solution is formed.
- Stir the mixture for 1 hour at room temperature.
- Reflux the mixture for 2-3 hours at 80-90°C. During reflux, add a few drops of concentrated HCl to maintain acidic conditions.
- Upon completion of the reaction (monitored by TLC), cool the mixture.
- Separate the product by washing with a brine solution and extracting with ethyl acetate.
- Dry the organic phase and evaporate the solvent to yield 4-acetamido-3-aminobenzoic acid.

Yield: 58% Melting Point: 215-218°C $^1\text{H-NMR}$ (300 MHz, DMSO- d_6) δ ppm: 10.53 (s, 1H), 8.54 (d, $J = 8.1$ Hz, 2H), 8.17 (s, 1H), 7.84 (d, $J = 8.6$ Hz, 1H), 7.10 (s, 1H), 3.46 (s, 2H), 2.03 (s, 3H).[4] IR (KBr) cm^{-1} : 3466, 3156, 3309, 1710, 1667, 1588.[4]

Applications in Drug Development

4-Acetamido-3-nitrobenzoic acid and its derivatives are of significant interest in drug development, primarily as precursors for the synthesis of enzyme inhibitors.

Neuraminidase Inhibitors

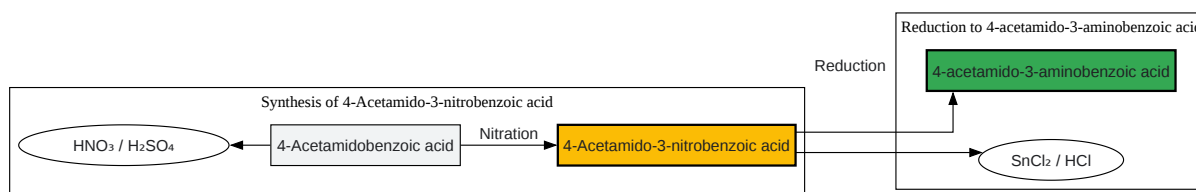
Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle.[4][5] The structure-activity relationship (SAR) studies of neuraminidase inhibitors have shown that a carboxylic acid and an acetamido group on an aromatic ring are important for activity.[4] The 4-acetamido-3-aminobenzoic acid scaffold provides a valuable starting point for the design of novel neuraminidase inhibitors.

The general approach involves the synthesis of Schiff base derivatives by reacting 4-acetamido-3-aminobenzoic acid with various aldehydes.[4] These derivatives have shown promising inhibitory action against microbial neuraminidase.[4]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic pathway from 4-acetamidobenzoic acid to 4-acetamido-3-aminobenzoic acid.



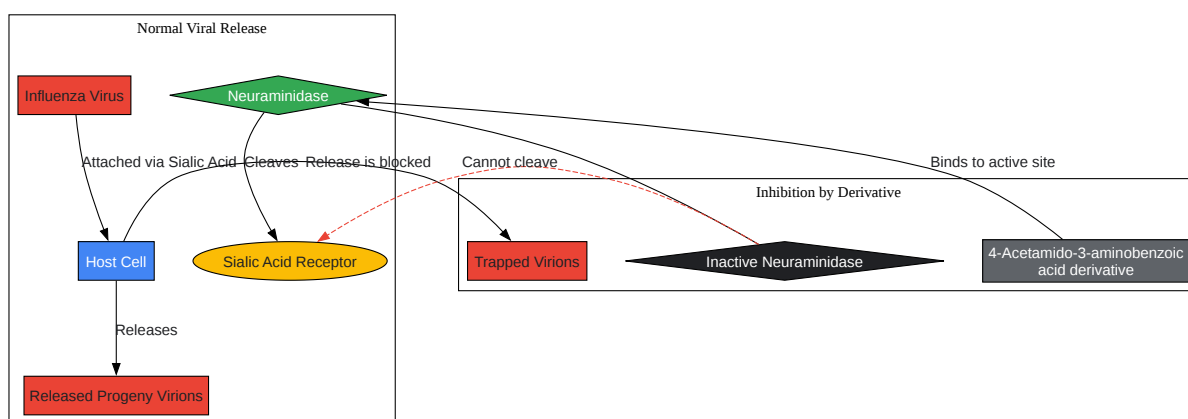
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Caption: Synthetic route to 4-acetamido-3-aminobenzoic acid.

Mechanism of Action: Neuraminidase Inhibition

While a specific signaling pathway is not directly modulated by **4-Acetamido-3-nitrobenzoic acid** itself, its derivatives function as enzyme inhibitors. The following diagram illustrates the

conceptual mechanism of neuraminidase inhibition.



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Caption: Conceptual diagram of neuraminidase inhibition.

Conclusion

4-Acetamido-3-nitrobenzoic acid is a synthetically accessible and highly versatile intermediate with significant potential in drug discovery and development. Its established synthetic protocols and the biological activity of its derivatives, particularly as neuraminidase inhibitors, make it a compound of high interest for medicinal chemists and pharmaceutical researchers. Further exploration of derivatives based on this scaffold could lead to the development of novel therapeutic agents.

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